molecular formula C22H28N2O5 B2862509 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1788666-41-0

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2862509
CAS No.: 1788666-41-0
M. Wt: 400.475
InChI Key: BVKXPFOGUCDHIY-UHFFFAOYSA-N
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Description

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure combining piperidine and pyridinone moieties, scaffolds that are frequently explored in pharmaceutical development for their potential bioactive properties . The 3,5-dimethoxybenzyl group is a common pharmacophore found in compounds under investigation for various biological activities. Researchers utilize such complex molecules as key building blocks or probes for studying biochemical pathways, protein-ligand interactions, and for the synthesis of more complex chemical libraries . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-23-8-4-5-20(21(23)25)22(26)24-9-6-16(7-10-24)14-29-15-17-11-18(27-2)13-19(12-17)28-3/h4-5,8,11-13,16H,6-7,9-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXPFOGUCDHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the dimethoxybenzyl group is introduced to the piperidine ring.

    Formation of the Pyridinone Moiety: This can be synthesized through condensation reactions involving pyridine derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pyridin-2(1H)-one core and substituent-rich architecture align it with derivatives explored for biological activity. Below is a detailed comparison with structurally or functionally related compounds from the literature.

Structural Analogs from Pyridin-2(1H)-one Derivatives

describes pyridin-2(1H)-one derivatives synthesized with substituents like bromophenyl, methoxyphenyl, and hydroxy-methoxyphenyl groups. Key comparisons include:

Compound (Simplified Name) Key Substituents Antioxidant Activity (% DPPH Scavenging) Antimicrobial Activity (MIC) Molecular Weight (g/mol) Reference
Target Compound 3,5-Dimethoxybenzyloxy-methyl-piperidine-carbonyl Not reported Not reported ~450 (estimated) N/A
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxy) Bromophenyl, hydroxy-methoxyphenyl 79.05% Moderate (S. aureus, E. coli) ~380
4-(4-Methoxyphenyl)-6-(4-hydroxy-3-methoxy) Methoxyphenyl, hydroxy-methoxyphenyl 17.55% Moderate (S. aureus, E. coli) ~350

Key Observations:

  • Substituent Effects on Antioxidant Activity : Bromophenyl groups in compounds showed higher antioxidant activity (79.05%) compared to methoxyphenyl analogs (17.55%). The target compound’s 3,5-dimethoxybenzyl group may exhibit intermediate activity due to methoxy groups’ electron-donating effects, though steric hindrance from the piperidine ring could reduce efficacy .
  • However, this remains speculative without direct testing.

Comparison with Piperidine-Containing Compounds

describes a highly complex molecule with a piperidine-like tetrahydrofuran ring and sugar moieties. While structurally distinct, it highlights the role of heterocycles in bioactivity:

Parameter Target Compound Compound
Core Structure Pyridin-2(1H)-one + piperidine Tetrahydrofuran + glycosidic linkages
Molecular Weight ~450 (estimated) 1051.42
Key Functional Groups Methoxybenzyl, piperidine-carbonyl Multiple hydroxyl, methoxy, glycosides
Bioactivity Implications Potential CNS/antimicrobial applications Likely polar, limited membrane uptake

Key Observations:

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~450 vs. 1051.42 in ) suggests better oral bioavailability and tissue penetration .
  • Methoxy vs. Hydroxyl Groups : The target’s methoxy substituents may increase lipophilicity compared to the hydroxyl-rich compound, balancing solubility and membrane permeability.

ADMET and Docking Insights

While ADMET data for the target compound is unavailable, highlights trends in pyridin-2(1H)-one derivatives:

  • Antioxidant Activity : Methoxy and bromo groups influence radical scavenging via resonance stabilization. The target’s 3,5-dimethoxybenzyl group may offer comparable effects but requires validation .
  • Docking Studies : Piperidine’s basic nitrogen could facilitate hydrogen bonding with microbial targets (e.g., S. aureus enzymes), as seen in ’s docking results for bromophenyl derivatives .

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